molecular formula C18H19NO B5696279 (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5696279
M. Wt: 265.3 g/mol
InChI Key: OEMGSVPHXSYXIA-CMDGGOBGSA-N
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Description

(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound belonging to the class of cinnamamides. This compound is characterized by the presence of a prop-2-enamide group attached to a 3,5-dimethylphenyl and a 4-methylphenyl group. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 3,5-dimethylaniline with 4-methylcinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives with potential biological activities.

Biology

The compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound is being investigated for its potential use in the treatment of infectious diseases. Its ability to inhibit the growth of pathogenic microorganisms makes it a promising compound for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its unique chemical structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide involves the inhibition of key enzymes in microbial cells. It targets enzymes involved in cell wall synthesis and protein synthesis, leading to the disruption of essential cellular processes. The compound’s ability to form stable complexes with these enzymes is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide

Uniqueness

(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both 3,5-dimethylphenyl and 4-methylphenyl groups. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other similar compounds. The specific substitution pattern on the aromatic rings enhances its lipophilicity and biological activity .

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-4-6-16(7-5-13)8-9-18(20)19-17-11-14(2)10-15(3)12-17/h4-12H,1-3H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMGSVPHXSYXIA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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